![molecular formula C16H19N3O2 B2996763 N-(1-cyanocyclopentyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide CAS No. 1147830-05-4](/img/structure/B2996763.png)
N-(1-cyanocyclopentyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide, commonly known as CX614, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation.
Applications De Recherche Scientifique
CX614 has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve memory formation in animal models of these diseases. CX614 has also been studied for its potential use in treating drug addiction and depression.
Mécanisme D'action
CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It binds to a site on the AMPA receptor that is distinct from the glutamate binding site and enhances the response of the receptor to glutamate. This results in an increase in the strength of synaptic connections and an enhancement of memory formation.
Biochemical and Physiological Effects:
CX614 has been shown to enhance synaptic plasticity and improve memory formation in animal models of neurological disorders. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its potential therapeutic effects in drug addiction and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CX614 in lab experiments is that it is a selective and potent modulator of AMPA receptors, which allows for precise manipulation of synaptic plasticity and memory formation. However, one limitation is that CX614 has a short half-life and is rapidly metabolized, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on CX614. One direction is to develop more potent and selective modulators of AMPA receptors that have longer half-lives and are more effective in treating neurological disorders. Another direction is to investigate the potential use of CX614 in combination with other drugs for the treatment of drug addiction and depression. Additionally, further research is needed to elucidate the precise mechanisms of action of CX614 and its potential effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of CX614 involves the reaction of 1-cyanocyclopentene with 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, followed by the amidation of the resulting acid with N,N-dimethylacetamide. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-12-16(7-3-4-8-16)18-15(20)11-19-9-10-21-14-6-2-1-5-13(14)19/h1-2,5-6H,3-4,7-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYQUWDMSLZMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.